molecular formula C11H11F3N2O4 B1603562 Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate CAS No. 735-40-0

Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate

Cat. No.: B1603562
CAS No.: 735-40-0
M. Wt: 292.21 g/mol
InChI Key: IPKGNONFSPKCGM-UHFFFAOYSA-N
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Description

Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate is an organic compound with the molecular formula C11H11F3N2O4 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous acid (HCl) or base (NaOH).

Major Products Formed

    Reduction: 2-Amino-4-(trifluoromethyl)phenylamino acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)acetic acid.

Scientific Research Applications

Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)phenol: Shares the nitro and trifluoromethyl groups but lacks the ethyl ester group.

    2-Nitro-4-(trifluoromethyl)aniline: Similar structure but without the ethyl ester group.

    Ethyl 2-((2-nitro-4-(methyl)phenyl)amino)acetate: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate is unique due to the presence of both the nitro and trifluoromethyl groups, which can impart distinct chemical and biological properties. The trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of compounds, making this compound potentially valuable in drug development and other applications.

Properties

IUPAC Name

ethyl 2-[2-nitro-4-(trifluoromethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O4/c1-2-20-10(17)6-15-8-4-3-7(11(12,13)14)5-9(8)16(18)19/h3-5,15H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKGNONFSPKCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611508
Record name Ethyl N-[2-nitro-4-(trifluoromethyl)phenyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735-40-0
Record name Ethyl N-[2-nitro-4-(trifluoromethyl)phenyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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